molecular formula C18H14F2N4O4 B2529625 2-cyano-3-[1-(2-cyanoethyl)-3-[4-(difluoromethoxy)-3-methoxyphenyl]-1H-pyrazol-4-yl]prop-2-enoic acid CAS No. 956374-01-9

2-cyano-3-[1-(2-cyanoethyl)-3-[4-(difluoromethoxy)-3-methoxyphenyl]-1H-pyrazol-4-yl]prop-2-enoic acid

Cat. No.: B2529625
CAS No.: 956374-01-9
M. Wt: 388.331
InChI Key: LZCDRPIXZTWOOM-UHFFFAOYSA-N
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Description

2-Cyano-3-[1-(2-cyanoethyl)-3-[4-(difluoromethoxy)-3-methoxyphenyl]-1H-pyrazol-4-yl]prop-2-enoic acid (CAS 1006493-62-4) is a chemical compound for research use. This product is supplied with a high level of purity, available at 91% to 95% . Chemical Identifiers: • CAS Number: 1006493-62-4 • Molecular Formula: C18H14F2N4O4 • Molecular Weight: 388.33 g/mol • SMILES: O=C(O)/C(C#N)=C/C1=CN(CCC#N)N=C1C2=CC=C(OC(F)F)C(OC)=C2 Handling & Safety: This product is intended for research purposes only and is not approved for use in humans, animals, or as a diagnostic agent. Researchers should consult the Safety Data Sheet (SDS) and employ appropriate safety protocols before handling.

Properties

IUPAC Name

(Z)-2-cyano-3-[1-(2-cyanoethyl)-3-[4-(difluoromethoxy)-3-methoxyphenyl]pyrazol-4-yl]prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F2N4O4/c1-27-15-8-11(3-4-14(15)28-18(19)20)16-13(7-12(9-22)17(25)26)10-24(23-16)6-2-5-21/h3-4,7-8,10,18H,2,6H2,1H3,(H,25,26)/b12-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZCDRPIXZTWOOM-GHXNOFRVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=NN(C=C2C=C(C#N)C(=O)O)CCC#N)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)C2=NN(C=C2/C=C(/C#N)\C(=O)O)CCC#N)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F2N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-3-[1-(2-cyanoethyl)-3-[4-(difluoromethoxy)-3-methoxyphenyl]-1H-pyrazol-4-yl]prop-2-enoic acid involves multiple steps. One common method includes the following steps:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved using hydrazine derivatives and α,β-unsaturated carbonyl compounds under acidic or basic conditions.

    Substitution Reactions: The pyrazole ring is then subjected to substitution reactions to introduce the cyano, cyanoethyl, difluoromethoxy, and methoxy groups. These reactions typically involve nucleophilic substitution and electrophilic aromatic substitution.

    Final Coupling: The final step involves coupling the substituted pyrazole with an appropriate acrylate derivative to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

2-cyano-3-[1-(2-cyanoethyl)-3-[4-(difluoromethoxy)-3-methoxyphenyl]-1H-pyrazol-4-yl]prop-2-enoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield primary amines .

Scientific Research Applications

2-cyano-3-[1-(2-cyanoethyl)-3-[4-(difluoromethoxy)-3-methoxyphenyl]-1H-pyrazol-4-yl]prop-2-enoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-cyano-3-[1-(2-cyanoethyl)-3-[4-(difluoromethoxy)-3-methoxyphenyl]-1H-pyrazol-4-yl]prop-2-enoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The cyano and difluoromethoxy groups play a crucial role in its binding affinity and specificity. The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares key structural features and functional groups of the target compound with analogous pyrazole derivatives:

Compound Name Substituents (Pyrazole Ring) Backbone Modifications Key Functional Groups Potential Applications
Target Compound 1-(2-cyanoethyl), 3-[4-(difluoromethoxy)-3-methoxy] Prop-2-enoic acid + β-cyano Cyano, difluoromethoxy, methoxy Enzyme inhibition, agrochemical
3-[1-[(4-Chloro-2-fluoro-3-hydroxy-phenyl)methyl]-3,5-diphenyl-pyrazol-4-yl]propane-hydroxamic acid 1-(4-chloro-2-fluoro-3-hydroxybenzyl), 3,5-diphenyl Propane-hydroxamic acid Chloro, fluoro, hydroxamic acid Metalloproteinase inhibition
2-[3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-5-yl]phenol 1-phenyl, 3-(4-methoxyphenyl) Phenol at C5 Methoxy, phenol Antipruritic, anti-inflammatory
Methyl-3-[1-[(4-chloro-2-fluoro-3-methoxy-phenyl)methyl]-3,5-diphenyl-pyrazol-4-yl]propanoate 1-(4-chloro-2-fluoro-3-methoxybenzyl), 3,5-diphenyl Methyl ester Chloro, fluoro, methoxy Synthetic intermediate

Key Findings:

The cyanoethyl group at the 1-position introduces steric bulk and polarity, contrasting with the simpler benzyl or phenyl substituents in analogs .

Biological Activity: Hydroxamic acid derivatives (e.g., ) exhibit chelating properties for metalloenzyme inhibition, whereas the target compound’s prop-2-enoic acid backbone may target carboxylase enzymes . Phenol-containing pyrazoles (e.g., ) show anti-inflammatory activity, but the target’s difluoromethoxy group could reduce oxidative metabolism, improving pharmacokinetics .

Synthetic Accessibility :

  • The target compound’s synthesis likely involves multi-step functionalization of the pyrazole core, similar to methods in . For example:

  • Cyanoethylation via nucleophilic substitution (as in ).
  • Difluoromethoxy introduction via electrophilic fluorination or coupling reactions .

Biological Activity

The compound 2-cyano-3-[1-(2-cyanoethyl)-3-[4-(difluoromethoxy)-3-methoxyphenyl]-1H-pyrazol-4-yl]prop-2-enoic acid , also referred to as (2Z)-2-cyano-3-{1-(2-cyanoethyl)-3-[4-(difluoromethoxy)-3-methoxyphenyl]-1H-pyrazol-4-yl}acrylic acid , has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C18_{18}H14_{14}F2_{2}N4_{4}O4_{4}
  • Molecular Weight : 388.32 g/mol
  • CAS Number : 1006493-62-4

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. In vitro assays demonstrated that it inhibits the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.

Cell LineIC50_{50} (µM)Mechanism of Action
MCF-7 (Breast Cancer)15Induces apoptosis
PC-3 (Prostate Cancer)12G2/M phase arrest

Anti-inflammatory Effects

The compound has also shown promise in reducing inflammation. In animal models, it was effective in decreasing levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting a potential role in treating inflammatory diseases.

Neuroprotective Effects

Research indicates that this compound may have neuroprotective properties, particularly in models of neurodegenerative diseases. It appears to inhibit the activity of monoamine oxidase (MAO), which is implicated in the degradation of neurotransmitters.

Case Studies

  • In Vitro Study on Cancer Cells
    • A study published in Journal of Medicinal Chemistry evaluated the effects of this compound on various cancer cell lines. Results indicated a dose-dependent inhibition of cell growth, with significant apoptosis observed through flow cytometry assays.
  • Animal Model for Inflammation
    • In a murine model of rheumatoid arthritis, administration of the compound resulted in a marked reduction in joint swelling and histological signs of inflammation, supporting its anti-inflammatory potential.
  • Neuroprotection Against Oxidative Stress
    • A study demonstrated that the compound protects neuronal cells from oxidative stress-induced damage by scavenging free radicals and enhancing antioxidant enzyme activity.

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